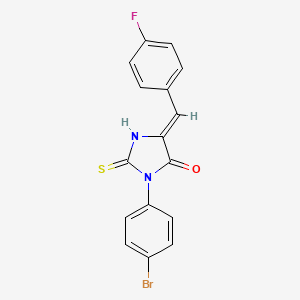
3-(4-bromophenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone
Übersicht
Beschreibung
3-(4-bromophenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C16H10BrFN2OS and its molecular weight is 377.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.96812 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Applications
- Antimicrobial Activity : Derivatives of 3-(4-bromophenyl)-5-(4-fluorobenzylidene)-2-thioxo-4-imidazolidinone have been synthesized and evaluated for their antimicrobial activity. Studies have demonstrated significant biological activity against various microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungal strains such as Candida albicans and Aspergillus niger. Compounds like biphenyl-4-carboxylic acid derivatives have shown to be effective antimicrobial agents (Deep et al., 2014).
- Anticancer Activity : The synthesized compounds have also been investigated for their cytotoxic effects against cancer cell lines. The exploration includes derivatives exhibiting marked effects on breast, non-small cell lung, and ovarian cancer cell lines, demonstrating the potential for these compounds in cancer therapy (Karalı et al., 2002). Other studies have focused on evaluating the anticancer activity against colon (HCT116) and breast (MCF-7) cancer cell lines, with some compounds showing significant activity compared to standard drugs (Deep et al., 2013).
Synthesis and Structural Studies
- Synthesis Techniques : Novel synthesis methods have been developed for this compound derivatives. These methods provide insights into efficient synthesis routes for creating various derivatives with potential pharmacological applications (Brandão et al., 2004). Additionally, studies have been conducted on the synthesis of imidazolidinone derivatives, highlighting the versatility and potential of these compounds in drug development (Samadhiya et al., 2014).
- Structural Studies : Structural analysis and characterization of these derivatives have been performed using techniques such as X-ray crystallography, providing detailed insights into their molecular conformation, which is crucial for understanding their biological activity (Yin et al., 2008).
Eigenschaften
IUPAC Name |
(5Z)-3-(4-bromophenyl)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrFN2OS/c17-11-3-7-13(8-4-11)20-15(21)14(19-16(20)22)9-10-1-5-12(18)6-2-10/h1-9H,(H,19,22)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVMTLJAMFWLOO-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]methanesulfonamide](/img/structure/B4609570.png)
![N-(4-ethoxyphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4609572.png)
![1-ethyl-4-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine](/img/structure/B4609579.png)
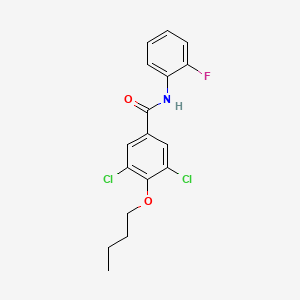

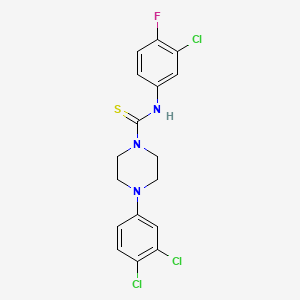
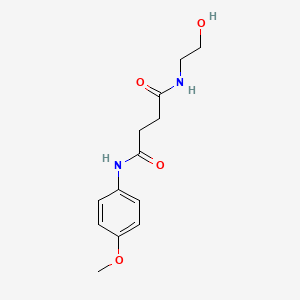
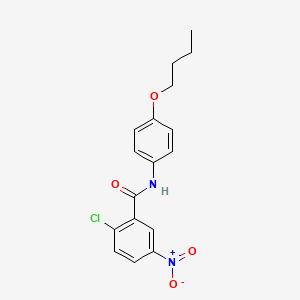
![N-(2-chlorophenyl)-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4609619.png)
![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4609624.png)
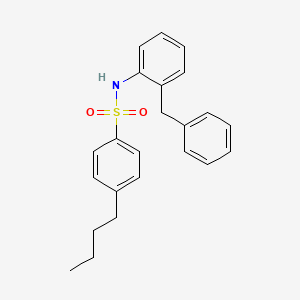
![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B4609630.png)
![1-[1-(2,3-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B4609638.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(3-fluorophenyl)thiourea](/img/structure/B4609662.png)
